N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines a dimethylamino group, a methylfuran ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-methylfuran-2-carbaldehyde with dimethylamine to form the intermediate 2-(dimethylamino)-2-(5-methylfuran-2-yl)ethanol.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H24N2O2/c1-15-11-12-20(25-15)19(23(2)3)14-22-21(24)13-17-9-6-8-16-7-4-5-10-18(16)17/h4-12,19H,13-14H2,1-3H3,(H,22,24) |
InChI Key |
KBDFFSXHYASISE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N(C)C |
Origin of Product |
United States |
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